molecular formula C12H12N2O B13637294 3-Methoxy-5-(pyridin-3-yl)aniline

3-Methoxy-5-(pyridin-3-yl)aniline

Cat. No.: B13637294
M. Wt: 200.24 g/mol
InChI Key: YAVJJBHOIKFDFU-UHFFFAOYSA-N
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Description

3-Methoxy-5-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a methoxy group (-OCH3) and a pyridinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making it suitable for the synthesis of various substituted anilines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(pyridin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-Methoxy-5-(pyridin-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(pyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The methoxy and pyridinyl groups contribute to its binding affinity and specificity for these targets. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this compound .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(pyridin-3-yl)aniline: Similar structure but with the methoxy group in a different position.

    3-Methoxy-4-(pyridin-3-yl)aniline: Similar structure with a different substitution pattern on the aromatic ring.

    3-Methoxy-5-(pyridin-2-yl)aniline: Similar structure with the pyridinyl group in a different position.

Uniqueness

3-Methoxy-5-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and pyridinyl groups can affect the compound’s electronic properties and its interactions with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-methoxy-5-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2O/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9/h2-8H,13H2,1H3

InChI Key

YAVJJBHOIKFDFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CN=CC=C2

Origin of Product

United States

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